molecular formula C10H9N3O2 B6258956 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 133902-64-4

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6258956
CAS No.: 133902-64-4
M. Wt: 203.20 g/mol
InChI Key: KQTUSCSEMYSWFX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper sulfate, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key metabolic or signaling pathways.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-indole-4-carbaldehyde: Similar in structure but with an indole ring instead of a triazole ring.

    1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde: Contains an imidazole ring, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its triazole ring, which imparts distinct reactivity and potential biological activities compared to its indole and imidazole counterparts .

Properties

CAS No.

133902-64-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-(4-methoxyphenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-7H,1H3

InChI Key

KQTUSCSEMYSWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C=O

Purity

95

Origin of Product

United States

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